molecular formula C16H22N2O2 B4864802 3-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]butanamide

3-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]butanamide

Cat. No.: B4864802
M. Wt: 274.36 g/mol
InChI Key: WHWHKXPLRKHFTN-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]butanamide is a synthetic organic compound that features a pyrrolidine ring, a phenyl group, and a butanamide moiety.

Mechanism of Action

Target of Action

The primary targets of 3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide are yet to be identified. This compound, being an amide derivative, may interact with various proteins or enzymes in the body, influencing their function .

Mode of Action

Amides are known to participate in a variety of biochemical reactions, including nucleophilic substitution and oxidation . The compound may interact with its targets through similar mechanisms, leading to changes in their activity.

Biochemical Pathways

Given its structural similarity to other amides, it may influence pathways involving amide hydrolysis or synthesis . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

Like other amides, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties would influence the compound’s bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of 3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide’s action would depend on its specific targets and mode of action. Given its potential interactions with proteins or enzymes, it may influence cellular processes such as signal transduction, gene expression, or metabolic regulation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]butanamide typically involves the formation of the pyrrolidine ring followed by the attachment of the phenyl and butanamide groups. One common method involves the use of primary amines and diols catalyzed by a Cp*Ir complex to form the pyrrolidine ring . The reaction conditions are generally mild, and the yields are good to excellent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

3-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.

    Pyrrolidine-2,5-diones: Compounds with similar structural features but different functional groups.

    Prolinol: A pyrrolidine derivative with hydroxyl groups.

Uniqueness

3-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research and industry.

Properties

IUPAC Name

3-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12(2)11-15(19)17-14-7-5-13(6-8-14)16(20)18-9-3-4-10-18/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWHKXPLRKHFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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